

Application Notes: Purpurin as a Fluorescent Probe for Cell Imaging

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Compound of Interest

Compound Name:	Purpuride
CAS No.:	41411-07-8
Cat. No.:	B15559106

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Introduction

Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring red dye extracted from the root of the madder plant (*Rubia tinctorum*)^{[1][2]}. Historically used in textiles and food industries, purpurin has garnered significant attention in biomedical research for its intrinsic fluorescent properties and diverse biological activities, including antioxidant, antimicrobial, and anti-cancer effects^[1]. Its excellent cell permeability, low cytotoxicity in non-cancerous cells, and pH-sensitive fluorescence make it a versatile and valuable tool for live-cell imaging applications^{[2][3]}.

This document provides detailed application notes and protocols for utilizing purpurin as a fluorescent probe for imaging intracellular pH, detecting apoptosis, and visualizing both mammalian and bacterial cells.

Photophysical Properties

Purpurin exhibits interesting photophysical characteristics that are highly sensitive to its chemical environment, particularly pH. Its fluorescence emission is notably enhanced in acidic

conditions. A summary of its key photophysical properties is presented below.

Property	Value	Conditions	Reference
Absorption Maximum (λ_{abs})	~510 nm	Basic Conditions (Phosphate Buffer)	[1]
~268 nm	UV Region	[4]	
Emission Maximum (λ_{em})	541 nm	Acidic Conditions (pH 2)	[1]
545 nm	Phosphate Buffer	[1]	
561 nm and 671 nm	Basic Conditions (pH 14)	[1]	
Fluorescence Lifetime	~2 ns	Room Temperature	[5]
Fluorescence Quantum Yield (Φ_F)	< 0.1	Room Temperature	[5]
pKa	4.6	Phosphate Buffer	[1][2]

Key Applications in Cell Imaging

Intracellular pH Sensing

Purpurin's fluorescence is highly dependent on pH, making it an excellent probe for monitoring intracellular pH fluctuations. The protonation of its phenolic hydroxyl groups under acidic conditions leads to a significant shift and enhancement in its fluorescence emission[2]. This property allows for the visualization of acidic organelles and cellular compartments. Studies have shown its utility in detecting pH changes in living cells under various physiological conditions[2].

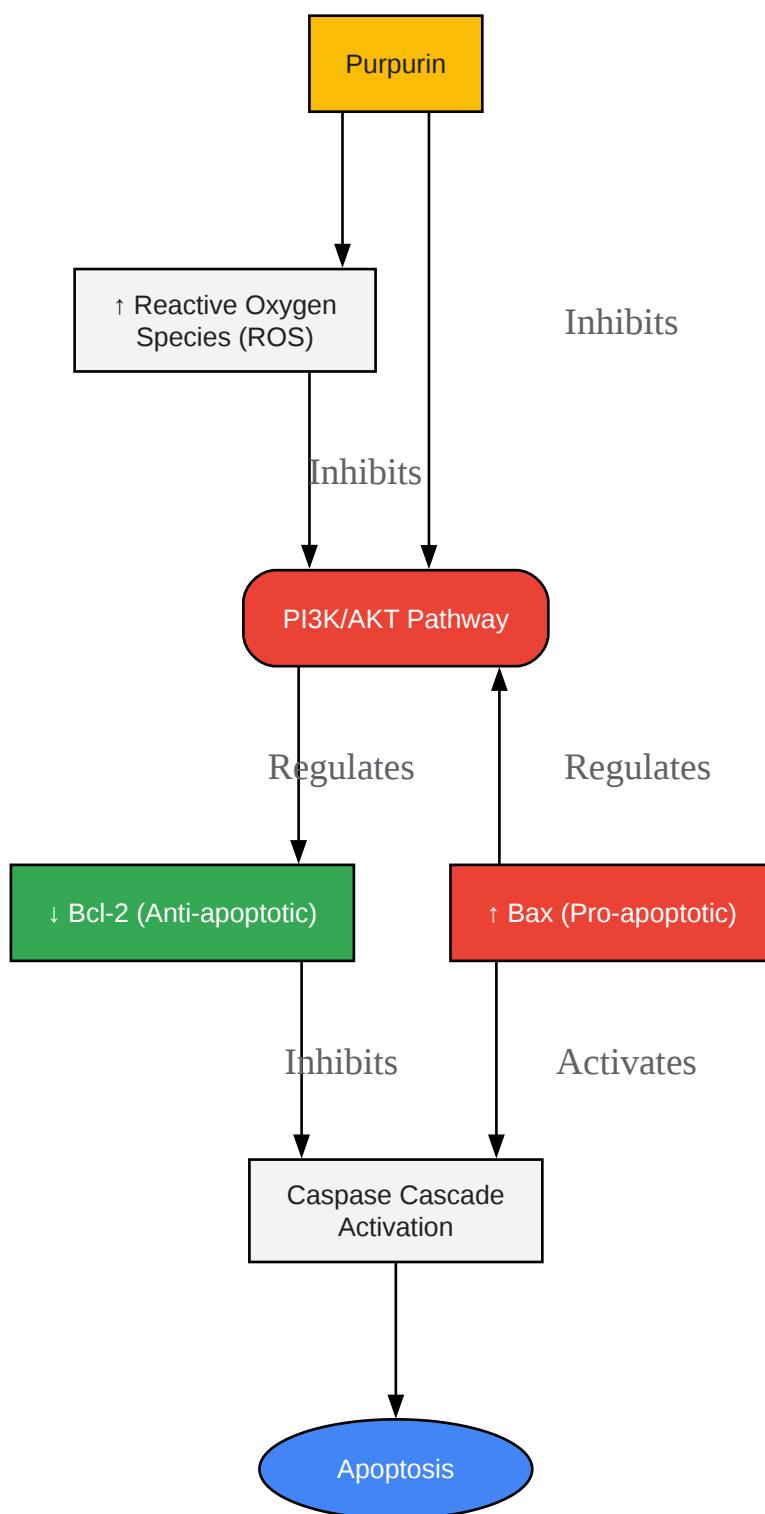
Apoptosis Detection

A hallmark of apoptosis is cellular acidification. Purpurin can be used to detect these pH drops in apoptotic cells. For instance, HeLa cells induced into apoptosis with cisplatin show bright green fluorescence when stained with purpurin, indicating an acidic intracellular

environment[6]. This provides a straightforward, fluorescence-based method for identifying apoptotic cells.

Cancer Cell Imaging and Targeted Therapy

Purpurin has demonstrated selective cytotoxicity towards certain cancer cell lines. In A549 lung cancer cells, purpurin induces apoptosis through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/AKT signaling pathway[3][7]. Its IC50 value in A549 cells is approximately 30 μ M after 24 hours of incubation, while it shows minimal toxicity to normal human dermal fibroblast (HDF) cells[3]. This dual functionality as both an imaging agent and a potential therapeutic agent makes it a compound of interest in oncology research.



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Caption: Purpurin-induced apoptotic signaling pathway in A549 cancer cells.

Bacterial Visualization

Purpurin can also be used to visualize bacteria, particularly under acidic conditions. Studies have demonstrated successful staining of *E. coli* with purpurin, where cells exhibit bright green fluorescence in a low pH buffer, highlighting its potential in microbiology applications[2][8].

Cytotoxicity Data

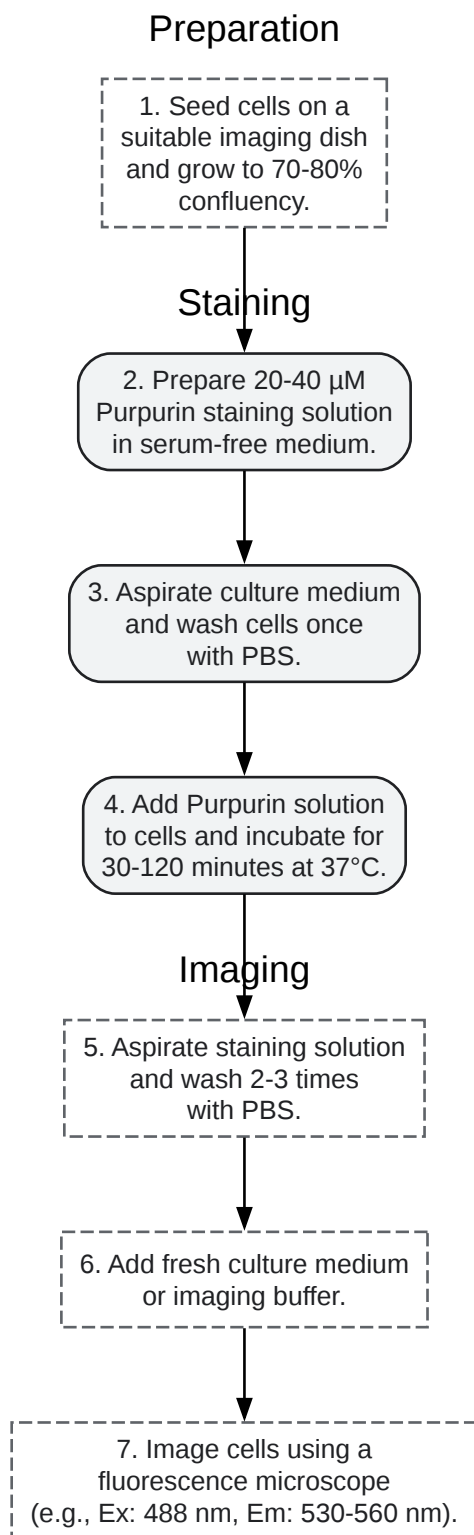
Purpurin's toxicity varies significantly between cell lines, showing low toxicity in some and potent cytotoxic effects in others.

Cell Line	Assay	Concentration / IC50	Incubation Time	Result	Reference
HeLa	Cytotoxicity Assay	Up to 40 μ M	6 hours	Very low toxicity	[4]
A549 (Lung Cancer)	MTT Assay	IC50 = 30 μ M	24 hours	Cytotoxic	[3][9]
HDF (Normal Fibroblast)	MTT Assay	> 30 μ M	24 hours	Non-toxic	[3]

Experimental Protocols

Protocol 1: General Live Cell Staining

This protocol describes the general procedure for staining live mammalian cells (e.g., HeLa) with purpurin.



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Caption: Experimental workflow for general live cell imaging with purpurin.

Materials:

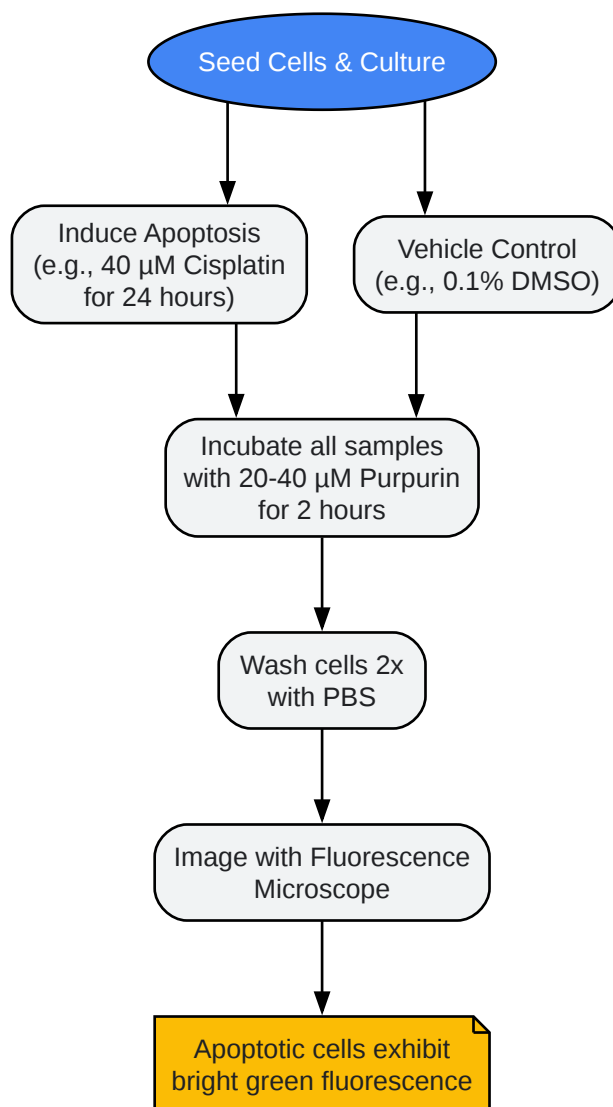
- HeLa cells or other mammalian cell line
- Culture medium (e.g., DMEM) with 10% FBS
- Phosphate-Buffered Saline (PBS)
- Purpurin stock solution (e.g., 10 mM in DMSO)
- Glass-bottom imaging dish or chamber slide
- Fluorescence microscope with appropriate filters

Procedure:

- **Cell Seeding:** Seed cells onto a glass-bottom imaging dish and culture until they reach 70-80% confluency.
- **Prepare Staining Solution:** Dilute the purpurin stock solution in serum-free culture medium to a final concentration of 20-40 μM .
- **Washing:** Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.
- **Staining:** Add the purpurin staining solution to the cells and incubate for 30 to 120 minutes at 37°C in a CO₂ incubator.
- **Final Wash:** Aspirate the staining solution and wash the cells twice with warm PBS to remove excess probe.
- **Imaging:** Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Visualize the cells using a fluorescence microscope. For acidic environments, a bright signal is expected in the green channel (e.g., excitation ~488 nm, emission ~545 nm).

Protocol 2: Detection of Apoptosis

This protocol uses purpurin to identify apoptotic cells following treatment with an inducing agent like cisplatin.



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Caption: Workflow for detecting apoptosis using purpurin staining.

Materials:

- HeLa cells or other suitable cell line
- Apoptosis-inducing agent (e.g., Cisplatin, stock in DMSO)

- Vehicle control (e.g., DMSO)
- Purpurin staining solution (20-40 μ M in serum-free medium)
- PBS, culture medium, imaging dishes

Procedure:

- Cell Seeding: Seed cells in imaging dishes and allow them to adhere and grow for 24 hours.
- Induce Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 40 μ M cisplatin) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
- Purpurin Staining: After the induction period, aspirate the medium. Add purpurin staining solution (20 or 40 μ M) to all samples (treated and control) and incubate for an additional 2 hours at 37°C[6].
- Washing: Remove the staining solution and wash the cells twice with warm PBS.
- Imaging: Add fresh imaging buffer and immediately visualize the cells.
- Analysis: Compare the fluorescence intensity between the treated and control groups. Apoptotic cells are expected to show significantly brighter fluorescence due to intracellular acidification[6].

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of purpurin on a cancer cell line like A549.

Materials:

- A549 cells
- 96-well plates
- Purpurin stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)

- DMSO (cell culture grade)
- Microplate reader

Procedure:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of $\sim 1 \times 10^4$ cells per well and incubate for 24 hours.
- Treatment: Prepare serial dilutions of purpurin in culture medium. Aspirate the old medium from the wells and add 100 μ L of the purpurin dilutions. Include untreated and vehicle-only controls.
- Incubation: Incubate the plate for 24 to 48 hours at 37°C^[3].
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at ~ 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

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